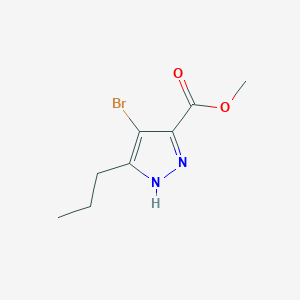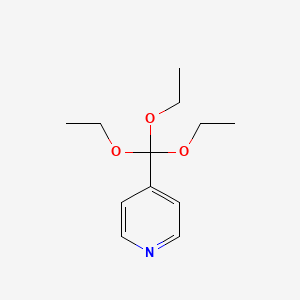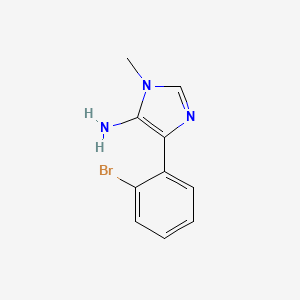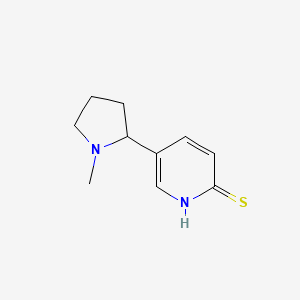
6-(2-Formylphenoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Formylphenoxy)nicotinic acid is an organic compound that features a nicotinic acid moiety substituted with a 2-formylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Formylphenoxy)nicotinic acid typically involves the condensation of 2-formylphenol with nicotinic acid derivatives. One common method includes the reaction of 2-formylphenol with 6-chloronicotinic acid in the presence of a base such as potassium carbonate, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve multicomponent reactions and the use of environmentally friendly reagents. For example, nicotinic acid can be produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, while effective, produces nitrous oxide as a by-product, which poses environmental challenges.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Formylphenoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(2-Carboxyphenoxy)nicotinic acid.
Reduction: 6-(2-Hydroxyphenoxy)nicotinic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-Formylphenoxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-(2-Formylphenoxy)nicotinic acid involves its interaction with specific molecular targets. For example, in coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl and formyl groups. This binding can influence the electronic properties of the metal center, leading to various catalytic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.
6-Hydroxybenzofuran: Contains a benzofuran ring instead of a nicotinic acid moiety.
Uniqueness
6-(2-Formylphenoxy)nicotinic acid is unique due to its combination of a nicotinic acid moiety with a formylphenoxy group. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in both synthetic and industrial applications .
Eigenschaften
Molekularformel |
C13H9NO4 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
6-(2-formylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)18-12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17) |
InChI-Schlüssel |
SKSSJJQVNAKLTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)


